molecular formula C14H13ClN2 B12676461 p-Toluamidine, N-(p-chlorophenyl)- CAS No. 7118-54-9

p-Toluamidine, N-(p-chlorophenyl)-

Cat. No.: B12676461
CAS No.: 7118-54-9
M. Wt: 244.72 g/mol
InChI Key: DHNFKFMXEBPAMI-UHFFFAOYSA-N
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Description

p-Toluamidine, N-(p-chlorophenyl)-: is an organic compound that belongs to the class of amidines It is characterized by the presence of a toluamidine group substituted with a p-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Toluamidine, N-(p-chlorophenyl)- typically involves the coupling of N-(p-chlorophenyl)-p-toluimidoyl chloride with N-p-chlorophenyl-hydroxylamine in an ether medium at low temperature. The resulting hydrochloride is then treated with dilute ammonia to liberate the corresponding free base. The free base is crystallized from a benzene-petroleum ether mixture (2:1) to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions: p-Toluamidine, N-(p-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of p-Toluamidine, N-(p-chlorophenyl)- involves its interaction with specific molecular targets, leading to the formation of stable complexes. These interactions are primarily driven by the compound’s ability to act as a chelating agent, binding to metal ions and facilitating their extraction and determination .

Comparison with Similar Compounds

Uniqueness: p-Toluamidine, N-(p-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and selectivity in forming complexes with metal ions. This makes it particularly valuable in analytical chemistry for the selective determination of specific metal ions .

Properties

CAS No.

7118-54-9

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

N'-(4-chlorophenyl)-4-methylbenzenecarboximidamide

InChI

InChI=1S/C14H13ClN2/c1-10-2-4-11(5-3-10)14(16)17-13-8-6-12(15)7-9-13/h2-9H,1H3,(H2,16,17)

InChI Key

DHNFKFMXEBPAMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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